molecular formula C11H14N2O4S B1280783 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS No. 340041-91-0

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Cat. No.: B1280783
CAS No.: 340041-91-0
M. Wt: 270.31 g/mol
InChI Key: RCEYIHLMZBWOJK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine plays a crucial role in biochemical reactions by inhibiting metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix proteins, and their regulation is essential for tissue remodeling, wound healing, and pathological processes such as cancer metastasis. By inhibiting MMPs, this compound can modulate these processes. The compound interacts with the active site of MMPs, binding to the zinc ion present in the enzyme’s catalytic domain, thereby preventing substrate access and subsequent enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the inhibition of MMPs by this compound can reduce cell invasion and metastasis by preventing the degradation of the extracellular matrix. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs can lead to altered signaling through pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of metalloproteinases, specifically interacting with the zinc ion in the catalytic domain. This binding inhibits the enzyme’s activity by blocking substrate access. Additionally, the compound may induce conformational changes in the enzyme, further reducing its catalytic efficiency. The inhibition of MMPs by this compound can also lead to changes in gene expression, particularly genes involved in extracellular matrix remodeling and cell migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained inhibition of MMPs, resulting in prolonged effects on cell signaling and extracellular matrix remodeling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of metalloproteinases. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix components. Additionally, the inhibition of MMPs by this compound can affect metabolic flux and metabolite levels, particularly those related to tissue remodeling and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, where it can interact with cytoplasmic MMPs, or to the nucleus, where it may influence gene expression.

Preparation Methods

The synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfonyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its potent and selective inhibition of metalloproteinases, which is attributed to the presence of the nitro group that enhances its binding affinity to the enzyme’s active site.

Properties

IUPAC Name

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYIHLMZBWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477559
Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340041-91-0
Record name 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340041-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl]
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